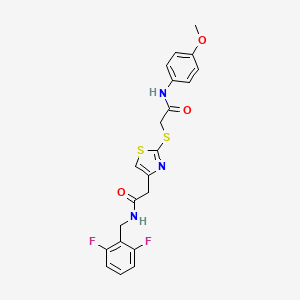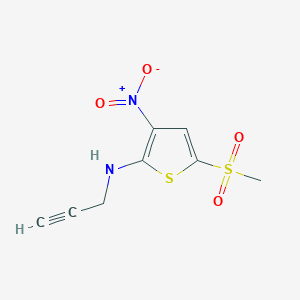
N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields of research and industry. This compound is characterized by its complex molecular structure, which includes a dioxoisoindole core and a dioxine ring, making it a subject of interest for synthetic chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide typically involves multiple steps, including substitution, click reactions, and addition reactions. One common starting material is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The synthetic route may involve the following steps:
Substitution Reaction: The initial step often involves a substitution reaction where the starting material is reacted with appropriate reagents to introduce the desired functional groups.
Click Reaction: This step involves a click reaction, which is a copper-catalyzed azide-alkyne cycloaddition, to form a triazole ring.
Addition Reaction: The final step typically involves an addition reaction to complete the synthesis of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as using advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to the modulation of biochemical pathways involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-dioxoisoindol-4-yl)-3-fluorobenzamide
- N-(1,3-dioxoisoindol-4-yl)-2-ethylsulfonylbenzamide
- N-(1,3-dioxoisoindol-4-yl)-2,3-dimethoxybenzamide
Uniqueness
N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide is unique due to its specific dioxine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-11-7-2-1-3-8(10(7)13(18)15-11)14-12(17)9-6-19-4-5-20-9/h1-3,6H,4-5H2,(H,14,17)(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPWGKRGVVNNFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea](/img/structure/B2396328.png)

![(1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2396331.png)


![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2396335.png)
![2-(ETHYLSULFANYL)-N-(4-METHYLPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2396336.png)

![1-(methylthio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2396344.png)



![1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B2396348.png)
